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Compound of Interest

Compound Name: Ethyl 1H-imidazole-1-carboxylate

Cat. No.: B102356

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
Ethyl 1H-imidazole-1-carboxylate, a key building block in synthetic organic chemistry and
drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data
acquisition.

Spectroscopic Data Summary

The empirical formula for Ethyl 1H-imidazole-1-carboxylate is CeHsN202 with a molecular
weight of 140.14 g/mol .[1][2] The structural and electronic environment of this molecule has
been elucidated through various spectroscopic techniques, with the key quantitative data
summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

IH NMR Data

The proton NMR spectrum reveals the number of different types of protons and their
neighboring environments. The data presented here is referenced from Sigma-Aldrich.[1]
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13C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments in the
molecule. The data is referenced from W. Robien, Institute of Organic Chemistry, University of
Vienna.[1]

Chemical Shift (8) ppm Assighment

Data not available in search results Cc=0

Data not available in search results Imidazole C-2
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Data not available in search results -O-CH2-CHs

Infrared (IR) Spectroscopy
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IR spectroscopy identifies the functional groups present in a molecule through their
characteristic vibrational frequencies.

Wavenumber (cm~?) Assignment

Data not available in search results C=0 stretch (ester)

Data not available in search results C-N stretch (imidazole ring)

Data not available in search results C-H stretch (aromatic/aliphatic)

Data not available in search results C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The data presented is from the NIST Mass Spectrometry Data Center.[1]
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Data not available in search
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results
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Fragment
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Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

NMR Spectroscopy
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A sample of Ethyl 1H-imidazole-1-carboxylate is dissolved in a suitable deuterated solvent,
typically chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-de), containing tetramethylsilane
(TMS) as an internal standard. *H and 13C NMR spectra are recorded on a spectrometer
operating at a standard frequency (e.g., 400 or 500 MHz for *H). For *H NMR, chemical shifts
are reported in parts per million (ppm) downfield from TMS, and coupling constants (J) are
reported in Hertz (Hz). For 3C NMR, chemical shifts are reported in ppm relative to the solvent
peak.

FT-IR Spectroscopy

The infrared spectrum of the neat liquid sample is obtained using a Fourier-Transform Infrared
(FT-IR) spectrometer. A small drop of the compound is placed between two potassium bromide
(KBr) or sodium chloride (NacCl) plates to form a thin film. Alternatively, an Attenuated Total
Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the
ATR crystal. The spectrum is recorded over a standard range, typically 4000-400 cm~1.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of Ethyl 1H-imidazole-1-carboxylate in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate) is injected into a gas chromatograph (GC) equipped with a
mass spectrometer (MS) detector. The GC is fitted with a suitable capillary column (e.g., a
nonpolar or medium-polarity column). The oven temperature is programmed to ensure
separation of the analyte from any impurities. The mass spectrometer is operated in electron
ionization (El) mode, and the mass spectrum is recorded over a suitable m/z range.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the
structural relationships within the molecule.
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Data Interpretation

Mass Spectrometry .
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NMR Spectroscopy
(*H and 13C)

Structural Elucidation

Ethyl 1H-imidazole-1-carboxylate
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A generalized workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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imidazole-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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